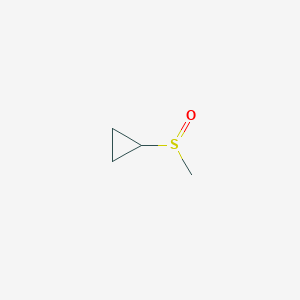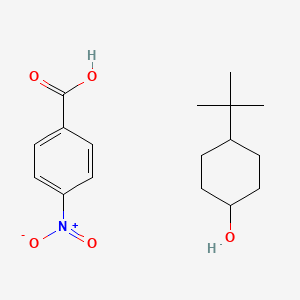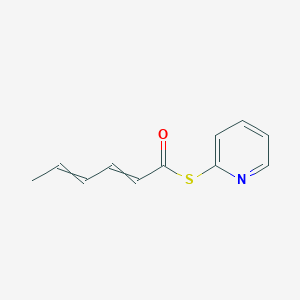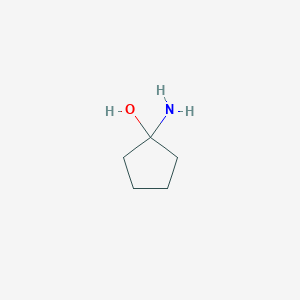
1-Aminocyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aminocyclopentan-1-ol is an organic compound with the molecular formula C5H11NO It is a cyclopentane derivative where an amino group (-NH2) and a hydroxyl group (-OH) are attached to the same carbon atom
準備方法
Synthetic Routes and Reaction Conditions: 1-Aminocyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitrocyclopentanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of cyclopentanone with ammonia and a reducing agent such as sodium borohydride.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1-nitrocyclopentanol. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 1-Aminocyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanone.
Reduction: It can be reduced to cyclopentanol.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Cyclopentanone
Reduction: Cyclopentanol
Substitution: Various substituted cyclopentane derivatives
科学的研究の応用
1-Aminocyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which 1-aminocyclopentan-1-ol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various chemical interactions, making it a versatile compound in both synthetic and biological systems.
類似化合物との比較
2-Aminocyclopentanol: Similar structure but with the amino group on the second carbon.
Cyclopentanol: Lacks the amino group, making it less reactive in certain contexts.
Cyclopentanone: An oxidized form of cyclopentanol, used in different chemical reactions.
Uniqueness: 1-Aminocyclopentan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and research applications.
特性
CAS番号 |
75059-41-5 |
|---|---|
分子式 |
C5H11NO |
分子量 |
101.15 g/mol |
IUPAC名 |
1-aminocyclopentan-1-ol |
InChI |
InChI=1S/C5H11NO/c6-5(7)3-1-2-4-5/h7H,1-4,6H2 |
InChIキー |
BVJYDVKFDDPCAW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


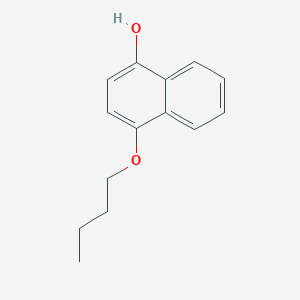
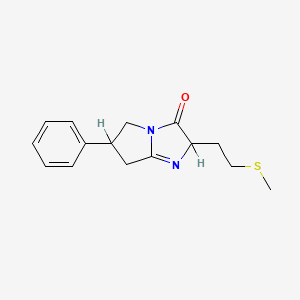
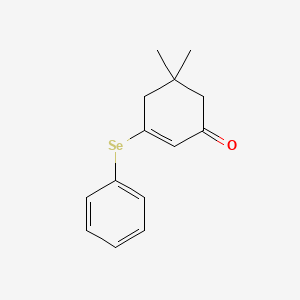
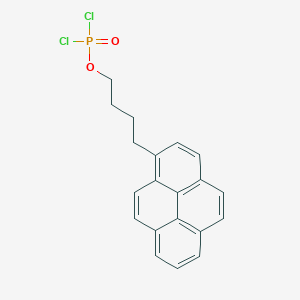
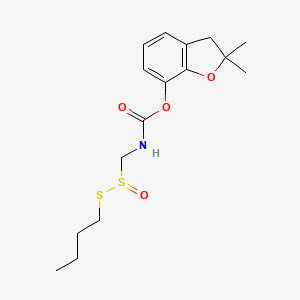
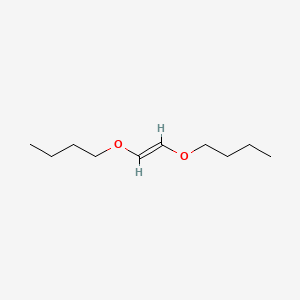

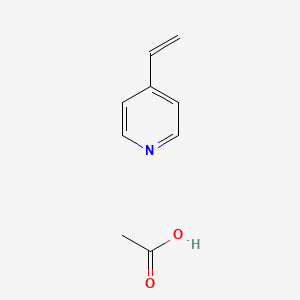
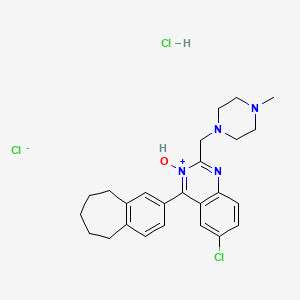
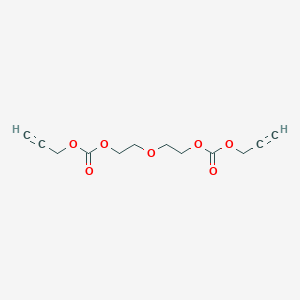
acetonitrile](/img/structure/B14450252.png)
